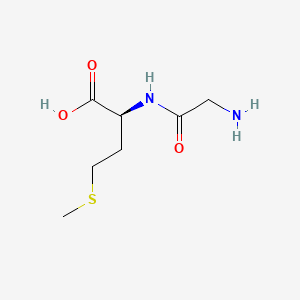

Glycylmethionine

Description

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUCCYYAAFKTH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-94-9 | |

| Record name | Glycyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Significance of Glycylmethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylmethionine (Gly-Met) is a dipeptide composed of the amino acids glycine and methionine.[1] While primarily considered an intermediate in protein catabolism, its biological significance extends far beyond that of a simple breakdown product.[2] The enhanced intestinal absorption of dipeptides compared to free amino acids suggests that Gly-Met represents an efficient vehicle for delivering its constituent amino acids to the systemic circulation.[3][4] Upon hydrolysis, it releases glycine and methionine, two amino acids central to critical cellular functions. Methionine is a linchpin in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), the universal methyl donor, and is a precursor to the master antioxidant glutathione (GSH).[5][6][7] Glycine is a key component of collagen, a neurotransmitter, and also contributes to GSH synthesis, in addition to possessing unique cytoprotective properties against necrotic cell death.[8][9] Consequently, Gly-Met is positioned at the intersection of methylation, redox homeostasis, and structural protein synthesis. This guide provides an in-depth analysis of the absorption, metabolic fate, and multifaceted biological roles of this compound, offering technical protocols and insights for its study and potential application in therapeutic and nutraceutical development.

Introduction to this compound (Gly-Met)

This compound (IUPAC Name: (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid) is a dipeptide formed from an amide linkage between glycine and the essential sulfur-containing amino acid, L-methionine.[10] As a product of protein digestion and turnover, it is classified as a metabolite.[1][2] While its direct signaling roles are not yet well-defined, the profound biological activities of its constituent amino acids make its formation, transport, and hydrolysis events of considerable metabolic importance.

The presence of a sulfur atom in the methionine side chain makes Gly-Met susceptible to oxidation, a characteristic with dual implications. This can contribute to oxidative damage by forming sulfur-centered radicals, but it also positions methionine residues as "last-chance" antioxidants within proteins, sacrificially scavenging reactive oxygen species (ROS).[1][11]

Table 1: Physicochemical Properties of Glycyl-L-methionine

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃S | [10] |

| Molar Mass | 206.26 g·mol⁻¹ | [1] |

| PubChem CID | 151282 | [10] |

| ChEBI ID | 74120 | [1] |

| Appearance | Solid | [12] |

| LogP (experimental) | -3.3 | [12] |

Bioavailability and Cellular Uptake: The Dipeptide Advantage

The primary route for the assimilation of small peptides from dietary protein is via specialized transport systems in the intestinal brush border membrane. This mechanism is often more rapid and efficient than the transport of an equivalent mixture of free amino acids.[3][13]

Intestinal Absorption via Peptide Transporters

Gly-Met, as a dipeptide, is primarily absorbed by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.[3][14] This transporter utilizes the inwardly directed proton gradient between the intestinal lumen and the enterocyte cytoplasm to drive the uptake of di- and tripeptides.[3] This co-transport mechanism is electrogenic and highly efficient, contributing to better nitrogen retention compared to free amino acid absorption.[3]

Causality in Experimental Design: Studying peptide transport requires a system that can differentiate between the uptake of the intact dipeptide and the uptake of its constituent amino acids after luminal hydrolysis. An in-situ intestinal perfusion model, as described below, is a classic and effective method. By perfusing a defined segment of the intestine and analyzing the composition of the outflowing fluid (perfusate), one can quantify the disappearance of the dipeptide and the appearance of its constituent amino acids. Comparing these rates to the absorption from an equimolar solution of free amino acids directly demonstrates the efficiency of the peptide transport system.[4]

Experimental Protocol: In-Situ Intestinal Perfusion for Dipeptide Absorption

Objective: To quantify the absorption rate of intact this compound from the jejunum compared to an equimolar mixture of free glycine and methionine.

Methodology:

-

Animal Model: Anesthetize a male Sprague-Dawley rat (250-300g) following institutionally approved animal care protocols.

-

Surgical Preparation: Perform a midline laparotomy to expose the small intestine. Isolate a 20-30 cm segment of the proximal jejunum, cannulating the proximal and distal ends.

-

Perfusion Solutions:

-

Test Solution A (Dipeptide): 10 mM Gly-Met in a Krebs-Ringer bicarbonate buffer (pH 6.5) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol).

-

Test Solution B (Free Amino Acids): 10 mM Glycine + 10 mM L-Methionine in the same buffer with the non-absorbable marker.

-

-

Perfusion Procedure:

-

Gently flush the isolated jejunal segment with warm saline to remove contents.

-

Perfuse the segment with either Solution A or Solution B at a constant flow rate (e.g., 0.5 mL/min) using a peristaltic pump for 60 minutes.

-

Collect the perfusate from the distal cannula at 10-minute intervals.

-

-

Sample Analysis:

-

Measure the concentration of the non-absorbable marker in the initial solutions and the collected perfusate to correct for water flux.

-

Analyze the concentrations of Gly-Met, glycine, and methionine in the perfusate using High-Performance Liquid Chromatography (HPLC) with post-column derivatization (see Section 6.1).[15]

-

-

Calculation: Calculate the net absorption rate of the amino acid nitrogen from the lumen for both perfusion groups, accounting for the disappearance of the dipeptide and the free amino acids.

Self-Validation: The use of a non-absorbable marker is critical as it provides an internal control for water movement across the intestinal wall, ensuring that changes in solute concentration are due to transport rather than water flux. Comparing the dipeptide to an equimolar free amino acid mix directly isolates the contribution of the PEPT1 transport system.

The Metabolic Crossroads: Methionine and Glycine Pathways

Once hydrolyzed within the cell, Gly-Met provides its constituent amino acids to two of the most fundamental metabolic networks in the cell.

The Methionine Contribution: One-Carbon Metabolism and Redox Homeostasis

The methionine delivered by Gly-Met enters a critical metabolic hub.[5]

-

The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[7] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and cellular signaling.[6][16] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[17]

-

The Transsulfuration Pathway: Homocysteine can either be re-methylated back to methionine or be irreversibly converted to cysteine via the transsulfuration pathway.[5] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[18] Therefore, a steady supply of methionine is essential for maintaining the cellular redox balance and protecting against oxidative stress.[5]

The Glycine Contribution: Cytoprotection and Biosynthesis

Glycine is a non-essential amino acid with a surprisingly diverse range of functions.[8]

-

Biosynthetic Precursor: Glycine is a building block for proteins (especially collagen), purines, and is a key component of the heme structure.[19] It also contributes to the synthesis of glutathione alongside cysteine and glutamate.[8]

-

Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[19]

-

Cytoprotection: A remarkable and perhaps underappreciated role of glycine is its ability to protect cells from necrotic cell death induced by a wide variety of stimuli, including hypoxia and toxic insults.[9] This effect is not related to its metabolic roles but is thought to involve the prevention of plasma membrane pore formation, a late-stage event in necrosis.[9] This makes the delivery of glycine via Gly-Met potentially significant in ischemic-reperfusion injury contexts.

This compound in Oxidative Stress and Redox Signaling

The dual nature of the methionine residue—being both a target for and a defense against oxidative stress—places Gly-Met at a fascinating nexus of redox biology.

Antioxidant vs. Pro-oxidant Potential

The biological effect of Gly-Met on cellular redox status is context-dependent.

-

Antioxidant Action (Indirect): The primary antioxidant role of Gly-Met is indirect, serving as a precursor for methionine and glycine, which are then used to synthesize GSH.[5][18] Elevated GSH levels enhance the cell's capacity to neutralize ROS and detoxify harmful compounds. Furthermore, SAM, derived from methionine, has been shown to have direct antioxidant properties by chelating iron and scavenging hydroxyl radicals, thereby inhibiting lipid peroxidation.[20][21]

-

Pro-oxidant Action (Direct): Direct oxidation of the thioether group in the methionine side chain of Gly-Met by strong oxidants can lead to the formation of a sulfur-centered cation radical.[1] This radical species can potentially propagate damage to other biomolecules. The specific conformation of the peptide influences its susceptibility to this oxidative process.[1]

Experimental Protocol: Measuring Intracellular ROS

Objective: To determine if Gly-Met supplementation can protect cultured cells (e.g., HepG2 hepatocytes) from chemically-induced oxidative stress.

Causality and Self-Validation: This experiment uses a known oxidant (tert-butyl hydroperoxide, tBHP) to induce a controlled state of oxidative stress. The fluorescent probe DCFDA is internalized by cells and becomes fluorescent only upon oxidation by ROS. A decrease in fluorescence in Gly-Met pre-treated cells compared to the tBHP-only control would indicate a protective, antioxidant effect. Including controls with free glycine and methionine helps dissect whether the effect is from the dipeptide itself or its constituent parts.

Methodology:

-

Cell Culture: Plate HepG2 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Pre-treatment: Replace the culture medium with fresh medium containing:

-

Vehicle control (no treatment)

-

1 mM this compound

-

1 mM Glycine + 1 mM L-Methionine

-

1 mM N-Acetylcysteine (NAC) as a positive control

-

Incubate for 4 hours.

-

-

ROS Detection:

-

Wash cells with warm phosphate-buffered saline (PBS).

-

Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS for 30 minutes at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash cells again with PBS.

-

Add fresh medium containing the respective pre-treatments, with or without 100 µM tBHP.

-

-

Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm) at time 0 and every 15 minutes for 2 hours.

-

Data Analysis: Calculate the rate of increase in fluorescence for each condition. Normalize the rates to the vehicle control.

Therapeutic and Research Applications

The unique properties of Gly-Met and its metabolic products open several avenues for research and development.

Drug Development and Delivery

The high efficiency of the PEPT1 transporter has been exploited to create peptide-based prodrugs.[14] A therapeutic agent can be chemically linked to a dipeptide, like a Gly-Met analogue, to hijack this transport system, thereby enhancing its oral bioavailability.

Furthermore, the enzymes within the methionine metabolic pathway are themselves attractive drug targets.[22] For example, inhibitors of methionine aminopeptidase are being investigated as anti-cancer agents, and other enzymes in the pathway are targets for novel antibiotics.[22] Understanding the flux of substrates like Gly-Met through these pathways is crucial for designing effective inhibitors.

Nutraceutical and Clinical Potential

The combination of glycine and methionine has established clinical relevance. A formulation containing glycine and DL-methionine is approved for treating immune and digestive system disorders like drug eruptions and urticaria.[23] Glycine has been shown to alleviate the toxicity associated with high-methionine diets in animal models, suggesting a synergistic relationship.[24] Therefore, Gly-Met could be explored as a nutraceutical for delivering these two amino acids in a highly bioavailable form to support antioxidant defenses, methylation reactions, and cytoprotective mechanisms. L-methionine supplementation has shown promise in protecting against mitochondrial dysfunction in in-vitro models of Parkinson's disease, a condition linked to oxidative stress.[11]

Methodologies for Studying this compound

Analytical Technique: HPLC Quantification

Objective: To simultaneously measure Gly-Met, methionine, and glycine in a biological sample (e.g., plasma or intestinal perfusate).

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Since these molecules lack a strong chromophore, post-column derivatization with a reagent like o-phthalaldehyde (OPA) is used, which reacts with primary amines to produce a highly fluorescent product that can be sensitively detected.[15]

Protocol:

-

Sample Preparation: Deproteinize plasma samples by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging. Collect the supernatant.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Post-Column Derivatization:

-

The column effluent is mixed with an OPA reagent stream via a T-junction.

-

The mixture flows through a reaction coil to allow the derivatization to occur.

-

-

Detection: A fluorescence detector is set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

-

Quantification: Calibrate the system using standards of known concentrations for Gly-Met, glycine, and methionine to generate standard curves for quantification.

Enzyme Kinetics of Dipeptide Hydrolysis

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of Gly-Met by a cytosolic cell extract.

Principle: The Michaelis-Menten model describes the rate of an enzyme-catalyzed reaction as a function of substrate concentration.[25] By measuring the initial reaction velocity at various concentrations of Gly-Met, we can determine the substrate concentration at which the reaction rate is half of the maximum (Kₘ, an indicator of substrate affinity) and the maximum rate of the reaction (Vₘₐₓ).[26]

Protocol:

-

Enzyme Source: Prepare a cytosolic extract from a relevant cell type (e.g., Caco-2 intestinal cells) by homogenization and ultracentrifugation to pellet organelles and membranes. Determine the total protein concentration of the extract.

-

Reaction Setup: In a series of microcentrifuge tubes, set up reactions containing:

-

Fixed amount of cytosolic extract (e.g., 20 µg total protein).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Varying concentrations of Gly-Met substrate (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).

-

-

Reaction and Termination:

-

Initiate the reaction by adding the substrate and incubate at 37°C.

-

Take aliquots at specific time points (e.g., 0, 5, 10, 15 minutes).

-

Terminate the reaction in the aliquots by adding an equal volume of 10% trichloroacetic acid.

-

-

Product Measurement: Quantify the amount of glycine or methionine produced in each terminated sample using the HPLC method described in Section 6.1.

-

Data Analysis:

-

For each substrate concentration, plot product formation over time. The initial velocity (v₀) is the slope of the linear portion of this curve.

-

Plot v₀ versus the Gly-Met substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

-

Alternatively, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate the parameters from the intercepts.

-

Conclusion and Future Directions

This compound is more than a mere catabolic intermediate; it is a significant biological molecule due to its efficient transport and its delivery of two functionally critical amino acids. Its study provides a window into the integration of nutrition, methylation, antioxidant biology, and cytoprotection.

Future research should focus on several key areas:

-

Direct Signaling: Investigating whether Gly-Met itself has any direct cell-signaling properties, analogous to other bioactive dipeptides.

-

Tissue-Specific Metabolism: Elucidating the kinetics of Gly-Met hydrolysis and subsequent metabolism in different tissues, particularly the liver, kidney, and brain.

-

Therapeutic Development: Designing and testing Gly-Met-based prodrugs for improved oral bioavailability and exploring the therapeutic potential of Gly-Met supplementation in diseases characterized by oxidative stress and methylation defects.

By continuing to explore the nuanced roles of this simple dipeptide, researchers and drug developers can unlock new strategies for therapeutic intervention and nutritional support.

References

-

MetwareBio. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. MetwareBio. [Link]

-

Gonzalez, D., & Covitz, K. M. (2003). Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. PubMed. [Link]

-

Wikipedia. (2024). This compound. Wikipedia. [Link]

-

Silbernagl, S. (1999). [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy]. PubMed. [Link]

-

Wikipedia. (2024). Methionine. Wikipedia. [Link]

-

Healthline. (2018). Methionine: Functions, Food Sources and Side Effects. Healthline. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycyl-L-methionine. PubChem. [Link]

-

Wikipedia. (2024). Dipeptide. Wikipedia. [Link]

-

Adibi, S. A., & Morse, E. L. (1977). Intestinal transport of dipeptides in man: Relative importance of hydrolysis and intact absorption. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem. [Link]

-

AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. [Link]

-

Harada, M., & Kimura, T. (1990). Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet. Journal of Nutritional Science and Vitaminology. [Link]

-

Synapse. (n.d.). Monoammonium Glycyrrhizinate/Glycine/DL-Methionine - Drug Targets, Indications, Patents. Synapse. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Glycyl-Methionine (HMDB0028847). HMDB. [Link]

-

Chemistry For Everyone. (2024). How Are Peptide Hormones Transported In The Blood?. YouTube. [Link]

-

Longdom Publishing. (n.d.). An Overview of Glycomimetics and its Applications in the Field of Medicine. Longdom. [Link]

-

Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2017). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC. [Link]

-

Bracchi-Ricard, V., & He, H. (2003). Methionine in and out of proteins: targets for drug design. PubMed. [Link]

-

S-adenosyl-L-methionine: a proposed addition to organ storage fluids. (1998). PubMed. [Link]

-

Weinberg, J. M., & Venkatachalam, M. A. (2016). The role of glycine in regulated cell death. PMC. [Link]

-

Cederbaum, A. I., & Gergel, D. (2004). Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations. PubMed. [Link]

-

Lee, S. G., & Jez, J. M. (2013). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. PMC. [Link]

-

Catanesi, M., d'Angelo, M., Benedetti, E., Tupone, M. G., Alfonsetti, M., & Cimini, A. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. PMC. [Link]

-

Shomu's Biology. (2012). Enzyme kinetics animation. YouTube. [Link]

-

Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]

-

Hibasami, H., & Tsukada, T. (1984). A Rapid High-Performance Liquid Chromatographic Procedure for the Simultaneous Determination of Methionine, Ethionine, S-adenosylmethionine, S-adenosylethionine, and the Natural Polyamines in Rat Tissues. PubMed. [Link]

-

LSU School of Medicine. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU Health Shreveport. [Link]

-

Cantoni, G. L. (1985). The role of S-adenosylhomocysteine in the biological utilization of S-adenosylmethionine. PubMed. [Link]

-

ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. [Link]

-

Chemistry For Everyone. (2024). What Are The Uses Of Glycine?. YouTube. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 7. Methionine - Wikipedia [en.wikipedia.org]

- 8. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, DL- | C7H14N2O3S | CID 96757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dipeptide - Wikipedia [en.wikipedia.org]

- 14. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid high-performance liquid chromatographic procedure for the simultaneous determination of methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and the natural polyamines in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 17. The role of S-adenosylhomocysteine in the biological utilization of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Monoammonium Glycyrrhizinate/Glycine/DL-Methionine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 24. Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. azom.com [azom.com]

- 26. youtube.com [youtube.com]

Glycylmethionine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Glycylmethionine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

Glycyl-L-methionine (Gly-Met) is a dipeptide composed of the amino acids glycine and L-methionine, linked by a peptide bond.[1][2] With the molecular formula C₇H₁₄N₂O₃S, this molecule serves as a metabolite and is studied for its potential roles in various biochemical pathways, including protein synthesis initiation in some organisms.[1][3] The presence of a sulfur-containing methionine residue also imparts specific chemical properties, such as susceptibility to oxidation, which is a key consideration during synthesis and handling.[1][2]

This guide provides a comprehensive technical overview of the predominant methodologies for the synthesis of Gly-Met, from foundational chemical principles to detailed purification strategies. It is designed to equip researchers and professionals in drug development and biochemical research with the necessary expertise to produce and isolate high-purity Gly-Met for a range of applications.

Part 1: Core Synthesis Strategies for this compound

The creation of the peptide bond between glycine and methionine requires a carefully controlled chemical environment to ensure high yield and prevent unwanted side reactions. The primary approaches are chemical synthesis, which can be performed in solution or on a solid support, and enzymatic synthesis.

Foundational Principles of Chemical Peptide Synthesis

Successful peptide synthesis hinges on two core principles: the use of protecting groups and the activation of the carboxyl group.

-

Protecting Groups: To prevent the uncontrolled polymerization of amino acids, their reactive functional groups must be temporarily blocked.[4][5] The α-amino group of one amino acid and the α-carboxyl group of the other are masked, allowing only the desired peptide bond to form.[6][7]

-

N-Terminus Protection: Common protecting groups for the amino terminus include tert-Butoxycarbonyl (Boc), which is acid-labile, and 9-Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[6][8] The choice between them defines the overall synthetic strategy.

-

C-Terminus Protection: The carboxyl group is typically protected as an ester, for example, a methyl or benzyl ester, which can be cleaved under specific conditions at the end of the synthesis.[9]

-

-

Carboxyl Group Activation: The formation of a peptide bond is thermodynamically unfavorable and requires the carboxyl group of the N-protected amino acid to be activated.[10] This is achieved using coupling reagents , which convert the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the other amino acid.[10] Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HBTU and HATU.[10][11][12][13]

Solution-Phase Peptide Synthesis (LPPS)

Also known as classical peptide synthesis, this method involves carrying out all reactions with the reactants dissolved in an appropriate organic solvent.[5][14]

Causality and Experimental Choices: LPPS offers flexibility and is scalable for large-quantity production. However, its primary challenge lies in the purification of the intermediate product after each coupling and deprotection step, which is often laborious and can lead to significant material loss.[14] The solubility of the growing peptide chain can also become a limiting factor.[5][14]

Generalized Protocol for Gly-Met Synthesis via LPPS:

-

Protection: Protect the amino group of glycine (e.g., with a Boc group to form Boc-Gly-OH) and the carboxyl group of methionine (e.g., as a benzyl ester to form H-Met-OBzl).

-

Coupling: Dissolve Boc-Gly-OH and H-Met-OBzl in a suitable solvent (e.g., dichloromethane or DMF). Add a coupling reagent (e.g., DCC) and an additive like HOBt to facilitate the reaction and suppress side reactions. Stir until the reaction is complete.

-

Work-up and Purification: Filter to remove byproducts (like DCU, if DCC is used). Purify the resulting protected dipeptide, Boc-Gly-Met-OBzl, using extraction or chromatography.

-

Deprotection: Remove both the Boc and Benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA). The benzyl ester can be removed by catalytic hydrogenation to yield the final Gly-Met dipeptide.

-

Final Purification: Purify the final product using methods described in Part 2.

Solid-Phase Peptide Synthesis (SPPS)

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[15][16][17] This approach simplifies the entire process by allowing excess reagents and byproducts to be removed by simple filtration and washing, dramatically improving efficiency and enabling automation.[16][18][19]

Causality and Experimental Choices: The core advantage of SPPS is the elimination of purification steps between cycles. The growing peptide remains covalently attached to the solid support, ensuring no product is lost during washing.[19] The choice of resin, linker (which connects the peptide to the resin), and protecting group strategy (most commonly Fmoc/tBu) is critical for success.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Protocol: Fmoc-Based SPPS of Gly-Met

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like dimethylformamide (DMF).

-

First Amino Acid Loading: Couple the first amino acid, Fmoc-Met-OH, to the resin using a suitable coupling protocol.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from methionine, exposing the free amino group.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling of Second Amino Acid: Add the next protected amino acid, Fmoc-Gly-OH, along with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin again with DMF and other solvents like dichloromethane (DCM) to remove all soluble reagents.

-

Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a strong acid like 95% Trifluoroacetic Acid (TFA) along with scavengers to protect the methionine side chain. This step simultaneously cleaves the peptide from the resin and removes any side-chain protecting groups.

-

Product Precipitation: Precipitate the crude peptide from the cleavage solution by adding cold diethyl ether, then centrifuge to collect the solid product.

Enzymatic Synthesis

Enzymatic synthesis utilizes enzymes, such as ligases, to form the peptide bond under mild, aqueous conditions.[1] This approach offers exceptional stereoselectivity, avoiding the racemization that can be a concern in chemical synthesis. It is also an environmentally friendly "green chemistry" approach. While not as common for simple dipeptides, it is a powerful tool, particularly for larger peptides or when specific chirality is paramount.[20]

Part 2: High-Purity Purification Methodologies

Regardless of the synthesis method, the crude product is a mixture containing the target dipeptide along with impurities like truncated sequences, deletion sequences, and residual chemicals. Achieving high purity, often >98% for research and pharmaceutical applications, requires robust purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for peptide purification.[21][22] It offers unparalleled resolution, capable of separating peptides that differ by even a single amino acid.[23][24]

Principle of Separation: The technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically silica bonded with C18 alkyl chains) is used with a polar mobile phase.[22] Peptides are loaded onto the column in a weak, highly aqueous mobile phase and are eluted by a gradient of increasing organic solvent (typically acetonitrile). More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later.

Experimental Protocol: Preparative RP-HPLC Purification of Gly-Met

-

Sample Preparation: Dissolve the crude, lyophilized Gly-Met powder in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the solution to remove any particulates.

-

Column and Solvents:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: Inject the sample onto the column. Elute with a linear gradient, for example, from 5% B to 50% B over 30 minutes. The exact gradient must be optimized based on analytical runs.

-

Fraction Collection: Monitor the column effluent using a UV detector at 210-220 nm and collect fractions corresponding to the main product peak.

-

Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity specification.

-

Lyophilization: Freeze-dry the pooled fractions to remove the solvents and obtain the final product as a pure, fluffy white powder.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 or C8 silica | Provides hydrophobic surface for peptide interaction.[21][23] |

| Mobile Phase A | 0.1% TFA in Water | Acidic ion-pairing agent sharpens peaks and ensures consistent protonation.[23] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier used to elute the peptide from the column.[21] |

| Gradient | Linear, e.g., 5-50% B | Gradually increases hydrophobicity of the mobile phase to elute peptides. |

| Detection | UV at 214 nm or 220 nm | Wavelength for detecting the peptide backbone amide bonds.[22] |

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[25][26][27] It is particularly useful as an initial "capture" step to remove bulk impurities before a final RP-HPLC polishing step.[25][28]

Principle of Separation: The peptide solution is passed through a column packed with a charged resin. If a cation-exchange resin (negatively charged) is used, positively charged peptides will bind. They are then selectively eluted by increasing the salt concentration or changing the pH of the buffer.[26] Since Gly-Met is a zwitterionic molecule, its net charge is highly dependent on pH, allowing for separation from unreacted amino acids or other charged impurities.

Caption: A typical two-step purification workflow for achieving high-purity Gly-Met.

Crystallization

Crystallization is a powerful technique for obtaining a final product in a highly pure, stable, solid form.[29] It is often employed after an initial chromatographic purification.

Principle of Separation: The method relies on the principle that the solubility of a compound decreases as a solution becomes supersaturated. By slowly inducing supersaturation (e.g., by cooling or solvent evaporation), the target molecule self-assembles into a highly ordered crystal lattice, excluding impurities which remain in the mother liquor.[30] For amino acids and small peptides, controlling factors like pH, temperature, and solvent composition is crucial to induce crystallization.[31][32]

Part 3: Analytical Characterization and Quality Control

After purification, the identity and purity of the final Gly-Met product must be rigorously confirmed.

-

Analytical RP-HPLC: Used to determine the final purity of the product. A sharp, single peak indicates a high degree of purity.[33]

-

Mass Spectrometry (MS): Provides an exact molecular weight of the compound, confirming that the correct dipeptide was synthesized.[34] For Gly-Met, the expected monoisotopic mass is approximately 206.07 Da.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the precise chemical structure of the dipeptide, ensuring the correct connectivity of all atoms.[35]

References

-

Purification of naturally occurring peptides by reversed-phase HPLC. - PubMed. Available at: [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. - Advanced Chromatography Technologies. Available at: [Link]

-

Coupling-Reagent-Free Synthesis of Dipeptides and Tripeptides Using Amino Acid Ionic Liquids. - PubMed. Available at: [Link]

-

Reversed-phase isolation of peptides. - PubMed. Available at: [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. - Harvard Apparatus. Available at: [Link]

-

Coupling Reagents. - Aapptec Peptides. Available at: [Link]

-

Ion-exchange HPLC for peptide purification. - PubMed. Available at: [Link]

-

Chromatography and Detection Methods for Peptide Purification. - Gilson. Available at: [Link]

-

Peptide Isolation & Purification Techniques. - Waters Corporation. Available at: [Link]

- Method for purification of oligopeptides. - Google Patents.

-

Aspects of industrial purification of peptides using large-scale chromatography. - Polypeptide Group. Available at: [Link]

-

Solid-phase peptide synthesis. - Digital CSIC. Available at: [Link]

-

solid phase peptide synthesis. - CSBio. Available at: [Link]

-

Introduction to Peptide Synthesis. - NIH National Library of Medicine. Available at: [Link]

-

Crystallization of arginine-, formylmethionine-tyrosine-, and glycine-transfer RNAs from Escherichia coli. - PubMed. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. - Aapptec. Available at: [Link]

-

This compound. - Wikipedia. Available at: [Link]

-

Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. - Royal Society of Chemistry. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. - Aapptec. Available at: [Link]

-

Protecting group. - Wikipedia. Available at: [Link]

-

Crystallization of Amino Acids. - GEA. Available at: [Link]

-

Glycyl-L-methionine. - PubChem, NIH. Available at: [Link]

-

Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. - PubMed. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. - NIH National Library of Medicine. Available at: [Link]

-

Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. - NIH National Library of Medicine. Available at: [Link]

-

Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. - NIH National Library of Medicine. Available at: [Link]

-

Labeling and Protecting Groups. - Bio-Synthesis Inc. Available at: [Link]

-

12.5: Peptide Synthesis- Solution-Phase. - Chemistry LibreTexts. Available at: [Link]

-

This compound, DL-. - PubChem, NIH. Available at: [Link]

-

Determination of glycine and threonine in topical dermatological preparations. - PubMed. Available at: [Link]

-

Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. - ResearchGate. Available at: [Link]

-

How Is Glycine Synthesized?. - YouTube. Available at: [Link]

-

Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. - MDPI. Available at: [Link]

-

Analytical methods used for determination of L-methionine in fermentation broth. - ResearchGate. Available at: [Link]

-

Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. - PubMed. Available at: [Link]

-

Enzymatic Production of Amino Acids. - Genencor International. Available at: [Link]

- Method for the crystallization of methionine. - Google Patents.

-

Protein Characterization Techniques for Biologics Development. - Mabion. Available at: [Link]

-

QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. - NIH National Library of Medicine. Available at: [Link]

Sources

- 1. Buy this compound | 554-94-9 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. biosynth.com [biosynth.com]

- 8. Labeling and Protecting Groups [biosyn.com]

- 9. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. 肽偶联剂选择指南 [sigmaaldrich.cn]

- 13. bachem.com [bachem.com]

- 14. bachem.com [bachem.com]

- 15. digital.csic.es [digital.csic.es]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. solid phase peptide synthesis [biosyn.com]

- 19. bachem.com [bachem.com]

- 20. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bachem.com [bachem.com]

- 23. hplc.eu [hplc.eu]

- 24. harvardapparatus.com [harvardapparatus.com]

- 25. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. gilson.com [gilson.com]

- 27. waters.com [waters.com]

- 28. polypeptide.com [polypeptide.com]

- 29. gea.com [gea.com]

- 30. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume - PMC [pmc.ncbi.nlm.nih.gov]

- 32. US5463120A - Method for the crystallization of methionine - Google Patents [patents.google.com]

- 33. Determination of glycine and threonine in topical dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 35. researchgate.net [researchgate.net]

Introduction: The Significance of Glycylmethionine in Scientific Research

An In-Depth Technical Guide to the Chemical and Physical Properties of Glycylmethionine

For Researchers, Scientists, and Drug Development Professionals

This compound (Gly-Met) is a dipeptide composed of the amino acids glycine and methionine.[1][2] As a fundamental building block of proteins and a metabolite in various biological systems, this compound holds considerable interest for researchers in biochemistry, pharmacology, and drug development.[3] Its structure, incorporating a flexible glycine residue and a sulfur-containing, hydrophobic methionine residue, imparts unique chemical and physical properties that influence its biological activity and potential therapeutic applications.

This technical guide provides a comprehensive database of the chemical and physical properties of this compound, complete with detailed experimental protocols for their determination. As Senior Application Scientists, our goal is to present this information with a focus on experimental causality and self-validating methodologies, ensuring both scientific rigor and practical utility for our audience.

Molecular Structure and Identification

A thorough understanding of this compound's properties begins with its fundamental molecular structure and identifiers.

This compound is a dipeptide in which glycine is the N-terminal amino acid and methionine is the C-terminal amino acid.[1] The molecular formula is C₇H₁₄N₂O₃S, and its molecular weight is approximately 206.27 g/mol .[2][4][5]

Structural Diagram

Caption: 2D structure of this compound in its zwitterionic form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | [2][5] |

| CAS Number | 554-94-9 | [2][5] |

| Molecular Formula | C₇H₁₄N₂O₃S | [2][4][5] |

| Molecular Weight | 206.27 g/mol | [2][4][5] |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CN | [2][6] |

| InChI Key | PFMUCCYYAAFKTH-YFKPBYRVSA-N | [2][6] |

Solid-State Properties: Crystalline Structure

In the solid state, this compound exists as a zwitterion, with the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻).[3] This is a critical property that influences its solubility, stability, and intermolecular interactions.

Crystallographic studies have shown that this compound crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The extended backbone structure of this compound is a notable feature, distinguishing it from its isomer, methionyl-glycine.[3]

Acid-Base Properties and Zwitterionic Nature

The acid-base properties of this compound are fundamental to its behavior in solution and are dictated by its ionizable amino and carboxyl groups. The pKa values of these groups determine the net charge of the molecule at a given pH.

Zwitterionic Equilibrium

Caption: pH-dependent protonation states of this compound.

-

pKa₁ (α-carboxyl group): Expected to be around 2.3.

-

pKa₂ (α-amino group): Expected to be around 9.2.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the dissociation constants of this compound in aqueous solution.[8][9][10][11][12]

Materials and Equipment:

-

This compound

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

High-purity water

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Initial pH Adjustment: Adjust the pH of the this compound solution to approximately 1.5 with 0.1 M HCl to ensure all molecules are in their fully protonated (cationic) form.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) plots can be used to accurately determine the equivalence points.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As a dipeptide, its solubility is influenced by pH, temperature, and the solvent system.[13][14]

Table 2: Predicted and Experimental Solubility of this compound

| Property | Value | Source |

| Predicted Water Solubility | 12.3 g/L | ALOGPS |

| Experimental LogP | -3.3 | Human Metabolome Database[6] |

The solubility of this compound is expected to be lowest near its isoelectric point (pI), which can be estimated as the average of its two pKa values. At pH values above or below the pI, the net charge of the molecule increases, leading to greater solubility in aqueous solutions.

Experimental Protocol: Determination of Aqueous Solubility

This protocol describes a gravimetric method for determining the temperature-dependent solubility of this compound in water.[13][14]

Materials and Equipment:

-

This compound

-

High-purity water

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge tubes

-

Analytical balance

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of water in a microcentrifuge tube to create a saturated solution.

-

Equilibration: Place the tubes in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Centrifuge the tubes to pellet the undissolved solid.

-

Aliquoting: Carefully remove a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.

-

Drying: Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons of the glycine and methionine residues. Key expected signals include those for the α-protons, the methylene protons of the glycine and methionine side chains, and the methyl protons of the methionine side chain.[1][15][16][17]

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons, α-carbons, and the carbons of the methionine side chain.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups.[4][18][19][20]

-

Amide I and Amide II bands: These are characteristic of the peptide bond.

-

N-H stretching vibrations: From the protonated amino group.

-

C=O stretching vibrations: From the deprotonated carboxyl group.

-

C-H stretching and bending vibrations: From the aliphatic portions of the molecule.

The presence of the sulfur atom in the methionine residue can also give rise to specific vibrational modes. Notably, oxidation of the methionine residue can be monitored by the appearance of new bands in the IR spectrum.[21]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[6][22][23][24][25][26]

-

Molecular Ion Peak: In electron ionization (EI) MS, a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound would be expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion will yield characteristic fragment ions resulting from the cleavage of the peptide bond and bonds within the methionine side chain.

Thermal Properties and Stability

The thermal stability of this compound is a crucial consideration for its storage and processing. Like many amino acids and peptides, this compound is prone to decomposition at elevated temperatures rather than exhibiting a sharp melting point.[27][28][29]

Thermal Decomposition: Studies on the thermal decomposition of amino acids indicate that they often decompose in a well-defined temperature range, releasing gases such as water, ammonia, and carbon dioxide.[27][28][29] The specific decomposition temperature and products for this compound would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Chemical Reactivity and Degradation Pathways

The chemical reactivity of this compound is largely governed by its functional groups: the N-terminal amino group, the C-terminal carboxyl group, the peptide bond, and the methionine side chain.

-

Oxidation of Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, which can be a significant degradation pathway.[2][3] This can be induced by various oxidizing agents and can impact the biological activity of the peptide.

-

Hydrolysis of the Peptide Bond: Under strongly acidic or basic conditions, the peptide bond can be hydrolyzed, breaking the dipeptide into its constituent amino acids, glycine and methionine.[3]

-

Metal Complexation: The amino and carboxyl groups of this compound can act as ligands, forming complexes with various metal ions.[30][31] This property is relevant in biological systems where metal ions are present and can also be exploited in analytical and separation methods.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of research and development.

-

Metabolic Studies: As a naturally occurring dipeptide, this compound is studied to understand protein metabolism and amino acid transport.

-

Antioxidant Research: The presence of the methionine residue suggests potential antioxidant properties, as the sulfur atom can scavenge reactive oxygen species.[3]

-

Pharmaceutical Formulations: Amino acids and dipeptides are increasingly used as excipients in pharmaceutical formulations to stabilize protein-based drugs, prevent aggregation, and act as buffering agents.[32][33] The properties of this compound make it a candidate for such applications.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, grounded in established scientific principles and experimental methodologies. By understanding these core properties, researchers, scientists, and drug development professionals can better utilize this important dipeptide in their work, from fundamental biochemical studies to the development of novel therapeutic agents. The provided experimental protocols offer a framework for the in-house determination of key parameters, ensuring data quality and reproducibility.

References

-

Medvidović-Kosanović, M., et al. (2015, May 27). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [Link]

-

SpectraBase. (n.d.). N-glycyl-dl-methionine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Pion. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Pion. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

protocols.io. (2018, September 8). Potentiometric titration. protocols.io. [Link]

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Hacettepe University. (n.d.). POTENTIOMETRIC TITRATIONS. Hacettepe University. [Link]

-

Wikipedia. (n.d.). Transition metal amino acid complexes. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of two theoretical methods to estimate potentiometric titration curves of peptides: comparison with experiment. PubMed Central. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycyl-L-methionine. PubChem. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2018, February 9). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

-

Scientific Research Publishing. (2010). A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution. SCIRP. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some essential amino acid metal complexes having biological activity. JOCPR. [Link]

-

University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. [Link]

- Google Patents. (n.d.). US20220087939A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

YouTube. (2021, May 15). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. [Link]

-

ResearchGate. (n.d.). FTIR spectral data of β-DL-methionine. ResearchGate. [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

-

The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

-

Pfanstiehl, Inc. (2025, January 21). Why Glycine Matters in Biologics and Protein Purification. Pfanstiehl, Inc. [Link]

-

National Center for Biotechnology Information. (2013, August 14). Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. PubMed. [Link]

-

SciSpace. (2017, March 22). Thermal Decomposition Of The Amino Acids Glycine, Cysteine, Aspartic Acid, Asparagine, Glutamic Acid, Glutamine, Arginine And Hi. SciSpace. [Link]

-

National Institute of Standards and Technology. (n.d.). Glycine. NIST WebBook. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

ScienceDirect. (2005, June 27). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics. [Link]

-

bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 554-94-9 [smolecule.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, DL- | C7H14N2O3S | CID 96757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. Potentiometric titration [protocols.io]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Glycine [webbook.nist.gov]

- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 21. FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. repository.arizona.edu [repository.arizona.edu]

- 25. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 27. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. biorxiv.org [biorxiv.org]

- 30. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 31. A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution [scirp.org]

- 32. US20220087939A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]

- 33. pfanstiehl.com [pfanstiehl.com]

In Vitro Antioxidant Potential of Glycylmethionine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the in vitro antioxidant potential of the dipeptide Glycylmethionine (Gly-Met). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of Gly-Met's antioxidant capacity, rooted in the redox activity of its methionine residue. We present detailed, step-by-step protocols for a suite of established in vitro antioxidant assays, including radical scavenging (DPPH, ABTS), reducing power (FRAP), and enzymatic activity (SOD, CAT). Beyond mere procedural descriptions, this guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to assessing the antioxidant efficacy of Gly-Met. All methodologies are supported by in-text citations to authoritative sources, and quantitative data is summarized for clarity. Visual diagrams created using Graphviz are provided to illustrate key reaction mechanisms and experimental workflows.

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of this compound

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates or repair the resulting damage.[1][2] ROS, such as the superoxide radical (O₂⁻•), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism.[3][4] While they play roles in cellular signaling, their overproduction can lead to indiscriminate damage to vital macromolecules, including lipids, proteins, and DNA, implicating oxidative stress in a myriad of pathological conditions.[1][4]

Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] The search for novel and effective antioxidants is a cornerstone of preventative medicine and therapeutic development. Bioactive peptides derived from natural sources have garnered significant interest for their potential antioxidant properties.[5][6][7]

This compound (Gly-Met), a dipeptide composed of glycine and L-methionine, has emerged as a promising candidate for antioxidant applications.[8][9][10] Its antioxidant potential is primarily attributed to the presence of the sulfur-containing amino acid, methionine.[8][11] The sulfur atom in the methionine side chain is susceptible to oxidation, allowing it to scavenge ROS, thereby protecting other critical biomolecules from oxidative damage.[11][12][13][14] This guide provides a detailed framework for the systematic in vitro evaluation of this compound's antioxidant capacity.

The Antioxidant Armament of this compound: A Mechanistic Overview

The antioxidant activity of this compound is intrinsically linked to the chemistry of its methionine residue. The thioether group in methionine can be readily oxidized by various ROS to form methionine sulfoxide.[12][13] This sacrificial oxidation of methionine residues can protect other, more critical amino acid residues within proteins from oxidative damage.[11][12][14] While in vivo, methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr), in an in vitro chemical context, this oxidation represents a direct scavenging event.[11]

The zwitterionic form of Gly-Met is particularly important as it is implicated in the formation of sulfur-centered radicals, which can participate in antioxidant reactions.[10] The ease of electron donation from the sulfur atom is a key factor in its ability to neutralize free radicals.[10]

Caption: Reaction mechanism of the DPPH radical scavenging assay.

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. [15]ABTS•⁺ has a characteristic blue-green color with an absorbance maximum at 734 nm. [16]In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant activity. [15] Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [17] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution. [16][17] * Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.700 ± 0.02 at 734 nm. [16]

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of the this compound solution.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm. [16]

-

-

Data Analysis:

-

The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [18]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 20 µL of the this compound solution.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

-

Enzymatic Antioxidant Assays

These assays assess the ability of this compound to either directly mimic the activity of antioxidant enzymes or to protect these enzymes from oxidative damage.

Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•). [19]A common method involves the xanthine/xanthine oxidase system to generate O₂⁻•, which then reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product. [20][21]The SOD-like activity is determined by the inhibition of this color formation. [21] Experimental Protocol (using a commercial kit, e.g., from Abcam or Cayman Chemical):

-

Follow the manufacturer's instructions for the preparation of reagents and standards.

-

Typically, the sample (this compound) is added to a 96-well plate.

-

A working solution containing the tetrazolium salt and xanthine is added.

-

The reaction is initiated by the addition of xanthine oxidase. [22]5. The plate is incubated, and the absorbance is measured at the specified wavelength (e.g., 450 nm). [20] Data Analysis:

-

The percentage inhibition of the formazan formation is calculated.

-

The SOD-like activity can be expressed in units/mL by comparing the inhibition to that of a pure SOD standard.

Principle: This assay measures the ability of a compound to decompose hydrogen peroxide (H₂O₂). [23]One common method involves the reaction of residual H₂O₂ with a reagent to produce a colored product. [23][24]The catalase-like activity is inversely proportional to the color intensity.

Experimental Protocol (using a commercial kit, e.g., from Abcam or Elabscience):

-

Adhere to the protocol provided by the kit manufacturer.

-

The sample (this compound) is incubated with a known concentration of H₂O₂.

-

The reaction is stopped, and a reagent is added that reacts with the remaining H₂O₂.

-

The absorbance is measured at the appropriate wavelength (e.g., 405 nm or 570 nm). [23][24] Data Analysis:

-

The CAT-like activity is calculated based on the amount of H₂O₂ decomposed by the sample.

-

The activity can be expressed in units/mL.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of this compound, the results from the various assays should be summarized in a table.

| Assay | Parameter | Result (Example) | Positive Control |

| DPPH Scavenging | IC₅₀ (µg/mL) | 150.5 ± 12.3 | Ascorbic Acid: 25.2 ± 2.1 |

| ABTS Scavenging | TEAC (µM TE/mg) | 85.6 ± 7.9 | Trolox |

| FRAP | FRAP Value (µM Fe²⁺/mg) | 120.3 ± 10.1 | Ascorbic Acid |

| SOD-like Activity | % Inhibition (at 1 mg/mL) | 45.2 ± 4.5 | SOD |

| CAT-like Activity | % H₂O₂ Decomposed (at 1 mg/mL) | 30.8 ± 3.2 | Catalase |